molecular formula C16H9F3N4O3S B2615100 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391862-54-7

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2615100
CAS No.: 391862-54-7
M. Wt: 394.33
InChI Key: MEXLMRAEADNUQH-UHFFFAOYSA-N
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Description

N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-nitrophenyl group at position 5 and a 2-(trifluoromethyl)benzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, with derivatives exhibiting antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4O3S/c17-16(18,19)12-7-2-1-6-11(12)13(24)20-15-22-21-14(27-15)9-4-3-5-10(8-9)23(25)26/h1-8H,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXLMRAEADNUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The nitrophenyl group is introduced via nitration reactions, and the trifluoromethylbenzamide moiety is incorporated through amide bond formation reactions using trifluoromethylbenzoic acid and suitable coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also essential to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiadiazole ring and benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiadiazole ring or benzamide moiety.

Scientific Research Applications

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can interact with nucleophilic sites on proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Thiadiazole Substituents Benzamide/Other Groups Key Properties/Activities Reference
N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide 3-Nitrophenyl 2-(Trifluoromethyl)benzamide High lipophilicity (logP ~3.8); potential kinase inhibition
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide 2-Methylphenyl 2-(Trifluoromethyl)benzamide Reduced electron-withdrawing effect; logP ~3.5
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives 4-Nitrophenyl Varied benzamide substituents Antimicrobial activity (MIC: 4–16 µg/mL)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio 2-(4-Trifluoromethylphenyl)acetamide Dual Abl/Src kinase inhibition (IC₅₀: 0.2–1.8 µM)
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl + methoxyphenyl Imidazo-thiadiazole fused ring Anticancer (GI₅₀: 12 µM vs. MCF-7 cells)

Key Observations:

  • Trifluoromethyl Impact: The 2-(trifluoromethyl)benzamide group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., acetamide derivatives in ) .
  • Lipophilicity : The trifluoromethyl group increases logP values (~3.8) relative to methoxy-substituted analogs (logP ~2.5 in ), favoring blood-brain barrier penetration .

Inference for Target Compound :

  • The nitro group may confer antibacterial properties, though positional isomerism (3- vs. 4-nitro) could shift selectivity .

Biological Activity

N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12F3N4O3S
  • Molecular Weight : 398.36 g/mol
  • CAS Number : 741420
  • Structure : The compound features a thiadiazole ring, a trifluoromethyl group, and a nitrophenyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance:

  • IC50 Values : this compound showed an IC50 value of approximately 49.6 µM against MCF-7 breast cancer cells and 53.4 µM against MDA-MB-231 cells . This indicates moderate cytotoxicity compared to established chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to be through the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that compounds within this class can trigger apoptotic pathways in a dose-dependent manner .

  • Key Pathways :
    • Activation of caspase-3 and p53 signaling pathways has been noted, suggesting that these compounds may enhance apoptotic processes in tumor cells .

Antimicrobial Activity

In addition to anticancer properties, studies have reported moderate antimicrobial activity for thiadiazole derivatives:

  • Activity Spectrum : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

Case Studies

  • Study on Thiadiazole Derivatives :
    A comprehensive study synthesized several thiadiazole derivatives and evaluated their biological activity. Among them, this compound was highlighted for its potent cytotoxic effects against breast cancer cell lines .
  • Antiviral Potential :
    Some derivatives have also been tested for antiviral activity against viruses such as HCV and TMV (Tobacco Mosaic Virus). The compound demonstrated an EC50 value of around 30.57 µM against TMV .

Comparative Table of Biological Activities

Compound NameIC50 (µM)Activity TypeReference
This compound49.6Anticancer (MCF-7)
This compound53.4Anticancer (MDA-MB-231)
Thiadiazole Derivatives30.57Antiviral (TMV)

Q & A

Basic: What are the standard synthetic routes for N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide?

Methodological Answer:
The compound is synthesized via cyclization reactions involving thiosemicarbazide derivatives and aromatic carboxylic acids. A common approach includes:

  • Step 1: Reacting 3-nitrophenyl-substituted thiosemicarbazide with 2-(trifluoromethyl)benzoyl chloride in pyridine under reflux conditions.
  • Step 2: Cyclization using POCl₃ at 90–100°C for 3–5 hours to form the thiadiazole core .
  • Step 3: Purification via recrystallization from a DMSO/water mixture (2:1) or chromatography for high-purity yields .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation involves:

  • Spectroscopic Techniques:
    • IR Spectroscopy: Identification of amide C=O (1650–1680 cm⁻¹) and nitrophenyl NO₂ (1520–1350 cm⁻¹) stretches .
    • ¹H/¹³C NMR: Signals for trifluoromethyl (δ ~120–125 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm in ¹H) .
  • X-ray Crystallography: Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and confirms dihedral angles between the thiadiazole and benzamide moieties .

Advanced: How can microwave-assisted synthesis optimize the preparation of this compound?

Methodological Answer:
Microwave irradiation enhances reaction efficiency by:

  • Reducing Reaction Time: Traditional reflux (3–5 hours) is shortened to 10–30 minutes under microwave conditions (150–200 W) .
  • Improving Yield: Higher yields (75–90% vs. 50–65% in conventional methods) due to uniform heating and reduced side reactions.
  • Protocol: Mix precursors in a microwave-safe vessel with a polar solvent (e.g., DMF), irradiate at 150°C, and monitor via TLC .

Advanced: How should researchers address discrepancies in cytotoxicity data across studies?

Methodological Answer:
Contradictions in cytotoxicity (e.g., IC₅₀ variability) can arise from:

  • Cell Line Heterogeneity: Standardize assays using MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) lines with MTT protocols .
  • Normalization: Include positive controls (e.g., doxorubicin) and normalize data to cell viability baselines.
  • Mechanistic Follow-Up: Use flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to validate results .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:
SAR studies leverage:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosine kinases or 15-lipoxygenase) .
  • QSAR Models: Use descriptors like LogP, molar refractivity, and H-bond acceptors to correlate substituent effects (e.g., nitro vs. trifluoromethyl) with activity .
  • Free Energy Perturbation (FEP): Predicts binding affinity changes upon modifying the 3-nitrophenyl group .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:
Standard assays include:

  • Anticancer Activity:
    • MTT Assay: 48–72 hour exposure to cancer cells, measuring IC₅₀ via absorbance at 570 nm .
  • Enzyme Inhibition:
    • 15-Lipoxygenase (15-LOX) Inhibition: Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .
  • Antimicrobial Testing: Agar dilution method against Gram-positive/negative bacteria .

Advanced: How to design experiments to elucidate the mechanism of enzyme inhibition?

Methodological Answer:
For 15-LOX or kinase inhibition:

  • Kinetic Studies:
    • Michaelis-Menten Analysis: Vary substrate concentrations with/without inhibitor to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
  • Mutagenesis: Engineer enzyme variants (e.g., PFOR E↔Q mutants) to identify critical binding residues .

Advanced: How do substituents on the thiadiazole ring impact anticancer efficacy?

Methodological Answer:
Key substituent effects:

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance cytotoxicity by increasing membrane permeability and target binding .
  • Aromatic vs. Aliphatic Substituents: Nitrophenyl improves intercalation with DNA/RNA, while methyl groups reduce potency .
  • Protocol for Optimization: Synthesize analogs via Claisen-Schmidt condensations and compare IC₅₀ values across cell lines .

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